Gluconic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
| Record name | GLUCONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Related CAS |
124423-64-9, Array | |
| Record name | D-Gluconic acid, homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | D-Gluconic acid | |
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DSSTOX Substance ID |
DTXSID8027169, DTXSID8042000 | |
| Record name | D-Gluconic acid | |
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| Record name | Gluconic acid | |
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Molecular Weight |
196.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | D-Gluconic acid | |
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| Record name | GLUCONIC ACID | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Gluconic acid | |
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Solubility |
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |
| Record name | GLUCONIC ACID | |
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Density |
1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |
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Color/Form |
NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |
CAS No. |
526-95-4, 133-42-6 | |
| Record name | Gluconic acid | |
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| Record name | GLUCONIC ACID | |
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Melting Point |
131 °C, 113 - 118 °C | |
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Biosynthesis and Metabolic Pathways of Gluconic Acid
Fungal Biosynthetic Pathways of Gluconic Acid
Fungi, particularly filamentous fungi like Aspergillus niger and species of Penicillium, are primary producers of this compound. srce.hrfrontiersin.orgnih.gov The biosynthesis in these organisms is a direct oxidative process. A. niger is considered an ideal candidate for industrial fermentation due to its high yield, robust growth, and the relative ease of separating the final product. frontiersin.orgals-journal.com The formation of this compound in fungi is essentially a one-step conversion of glucose, making the production process significantly faster than for other organic acids like citric acid. wur.nl The key enzyme in this pathway is glucose oxidase, which is primarily located in the mycelial cell wall. frontiersin.orgwur.nlramauniversity.ac.in
Glucose oxidase (GOX), systematically known as β-D-glucose:oxygen 1-oxidoreductase (EC 1.1.3.4), is the pivotal enzyme in the fungal synthesis of this compound. srce.hrfrontiersin.orgwikipedia.org It is a flavoprotein that catalyzes the oxidation of glucose. frontiersin.orgapjonline.in This enzyme is produced by various fungi, including Aspergillus and Penicillium species, as well as some insects. nih.govwikipedia.orgnih.gov In A. niger, GOX activity is responsible for the conversion of glucose, and its presence in both the cell wall and extracellular fluid accounts for a significant portion of the total enzymatic activity. frontiersin.org The enzyme is highly specific for the β-D-glucopyranose anomer of glucose. wikipedia.orgrsc.org While the α-anomer is a poor substrate, the natural equilibrium between the two forms in solution is driven towards the β-anomer as it is consumed by the enzyme. wikipedia.orgrsc.org
The first step in the biosynthesis is the oxidation of the aldehyde group at the C-1 position of β-D-glucose. srce.hrramauniversity.ac.in Glucose oxidase facilitates this dehydrogenation reaction, using molecular oxygen as the electron acceptor. nih.govrsc.org This reaction yields D-glucono-δ-lactone (also referred to as D-glucono-1,5-lactone) and hydrogen peroxide as a byproduct. srce.hrnih.govmegazyme.comcabidigitallibrary.org
The D-glucono-δ-lactone produced in the initial enzymatic step is an unstable cyclic ester in aqueous solutions. ramauniversity.ac.injungbunzlauer.comnih.gov It undergoes subsequent hydrolysis to form this compound. srce.hrnih.gov This hydrolysis can occur spontaneously, especially at neutral or alkaline pH. frontiersin.orgjungbunzlauer.comusda.gov However, fungi like A. niger also produce an enzyme called lactonase (or gluconolactonase), which catalyzes and accelerates this conversion. srce.hrbiotechnologynotes.comfrontiersin.org The accumulation of this compound lowers the pH of the medium, and under these acidic conditions, the lactonase-driven hydrolysis becomes more significant. frontiersin.orgjungbunzlauer.com
Glucose oxidase is a holoenzyme that requires a non-covalently bound cofactor, flavin adenine (B156593) dinucleotide (FAD), to function. nih.govwikipedia.orgatamanchemicals.com The FAD molecule acts as the initial electron acceptor in the redox reaction. wikipedia.orgrsc.org During the oxidation of glucose, FAD is reduced to FADH₂. nih.gov Subsequently, the FADH₂ is re-oxidized back to FAD by transferring electrons to molecular oxygen, which is reduced to hydrogen peroxide. nih.govwikipedia.orgrsc.org
The catalytic action of glucose oxidase follows a Ping-Pong Bi-Bi kinetic mechanism. nih.govrsc.org This means the reaction occurs in two distinct steps:
E-FAD + β-D-glucose → E-FADH₂ + D-glucono-δ-lactone
E-FADH₂ + O₂ → E-FAD + H₂O₂
Here, 'E' represents the enzyme. The enzyme binds to the first substrate (glucose) and releases the first product (glucono-δ-lactone) before binding to the second substrate (oxygen).
The optimal pH for this compound production by fungal fermentation is generally between 4.5 and 6.0. frontiersin.org The enzyme itself is typically stable in a pH range of 4.0 to 6.0. srce.hr
| Parameter | Description | Source |
| Enzyme | Glucose Oxidase (GOX) | srce.hrfrontiersin.org |
| EC Number | 1.1.3.4 | nih.govwikipedia.org |
| Substrate | β-D-Glucose | wikipedia.orgrsc.org |
| Cofactor | Flavin Adenine Dinucleotide (FAD) | nih.govwikipedia.org |
| Products | D-Glucono-δ-lactone, Hydrogen Peroxide | srce.hrnih.gov |
| Kinetic Mechanism | Ping-Pong Bi-Bi | nih.govrsc.org |
| Optimal pH (Production) | 4.5 - 6.0 | frontiersin.org |
Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through the intricate metabolic networks of microorganisms like Aspergillus niger. Studies using MFA have provided significant insights into the efficiency of this compound production. scilit.comnih.gov
A key factor influencing metabolic flux is the concentration of dissolved oxygen, as the glucose oxidase-catalyzed reaction is a strictly aerobic process with high oxygen demand. frontiersin.orgchemicalpapers.com Research has shown that using oxygen-enriched air can significantly enhance the production rate of sodium gluconate. scilit.com According to one MFA study, increasing the inlet oxygen concentration from 21% to 25% shifted the metabolic flux towards this compound synthesis. scilit.com During the growth phase with enriched air, the portion of extracellular glucose directed to sodium gluconate synthesis increased to 85.3% from 79.0% with normal air. This effect was even more pronounced in the stationary phase, where the proportion increased from 89.4% to 93.0%. scilit.com
This shift is accompanied by a decrease in intracellular glucose consumption, suggesting that oxygen enrichment leads to more efficient cell respiration. scilit.com Consequently, the metabolic flux through pathways like the TCA cycle is reduced, leading to a significant decrease in by-products such as citric acid. scilit.comnih.gov This redistribution of carbon flux away from biomass formation and other pathways towards the direct oxidation of glucose is crucial for achieving the high yields seen in industrial fermentation. scilit.comnih.gov
The biosynthesis of this compound in fungi is a regulated process, influenced by environmental cues and controlled at the genetic level. The production is directly linked to the activity and expression of the glucose oxidase (GOX) enzyme. frontiersin.orgapsnet.org
Several factors are known to induce the expression of the gox gene and increase GOX activity, including high concentrations of glucose, a pH range of 4.5-6.5, and high levels of dissolved oxygen. srce.hrfrontiersin.orgapsnet.org Conversely, low pH (below 3.5) can deactivate the extracellular enzyme and trigger metabolic pathways leading to citric acid formation instead. frontiersin.orgjmb.or.kr The availability of nitrogen is also a critical regulatory factor; different C/N ratios can shift the metabolism to produce either this compound, citric acid, or a mixture of both. jmb.or.kr
In Penicillium expansum, two different genes encoding glucose oxidase, gox1 and gox2, have been identified. Studies have shown that gox2 is highly expressed during the pathogenic process on fruit, correlating directly with the rate of this compound secretion and the acidification of the host tissue. apsnet.org This suggests that different gox genes may be expressed under different environmental or developmental conditions. apsnet.org
Recent research has also implicated global regulatory proteins in controlling this compound production. In Aspergillus carbonarius, the global regulator LaeA, a nuclear methyltransferase, has been shown to regulate the synthesis of this compound. researchgate.net Mutants lacking the laeA gene (ΔlaeA) were unable to effectively acidify their environment due to reduced this compound synthesis, which in turn affected their pathogenicity. researchgate.net This indicates a hierarchical level of control where global regulators modulate the expression of biosynthetic genes like gox in response to the fungal lifestyle.
Hydrolysis of Glucono-δ-lactone to this compound
Metabolic Flux Analysis in Fungal Production Systems
Bacterial Biosynthetic Pathways of this compound
Bacteria, particularly those from the genera Gluconobacter and Acetobacter, are renowned for their efficient production of this compound. researchgate.netfrontiersin.org This capability is largely attributed to their powerful oxidative fermentation systems. The primary route for this compound synthesis in these bacteria is the direct oxidation of glucose, a reaction predominantly catalyzed by glucose dehydrogenases. nih.gov This periplasmic oxidation is a key feature of their metabolism.
In addition to the direct oxidation pathway, the produced this compound can be further metabolized intracellularly. After being transported into the cytoplasm, gluconate can be phosphorylated to 6-phosphogluconate. This intermediate then enters central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Entner-Doudoroff (ED) pathway. asm.orguni-duesseldorf.deresearchgate.net
The core of this compound production in acetic acid bacteria lies in the activity of glucose dehydrogenases (GDH). frontiersin.orgnih.gov These enzymes are responsible for the initial and rate-limiting step of converting glucose to glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to this compound. frontiersin.org Gluconobacter and Acetobacter species possess distinct GDH enzymes that differ in their location and cofactors. oup.com
A comparative study of dehydrogenase activities in several strains of Gluconobacter and Acetobacter revealed that Gluconobacter strains generally exhibit high membrane-bound PQQ-glucose dehydrogenase (mGDH) activity, which correlates with their high capacity for this compound production. researchgate.netfrontiersin.org In contrast, the tested Acetobacter malorum strain showed lower activity for this enzyme. researchgate.net The maximal mGDH activity in these bacteria is typically observed during the late exponential growth phase, coinciding with the depletion of glucose in the medium. researchgate.netfrontiersin.org
The most prominent glucose dehydrogenase involved in this compound production in these bacteria is the membrane-bound quinoprotein glucose dehydrogenase (mGDH), which utilizes pyrroloquinoline quinone (PQQ) as a prosthetic group. frontiersin.orgnih.govnih.gov This enzyme is located on the periplasmic side of the cytoplasmic membrane and is linked to the respiratory chain. nih.gov
The reaction catalyzed by PQQ-dependent GDH involves the oxidation of glucose to glucono-δ-lactone. frontiersin.org This enzyme requires the PQQ cofactor to be tightly bound in its active site for its catalytic function. nih.gov The PQQ-dependent GDH from Acinetobacter calcoaceticus, for instance, has a very low dissociation constant (Kd = 3 x 10⁻⁸ mM) for PQQ, indicating a very strong binding. nih.gov The catalytic cycle involves the transfer of electrons from glucose to PQQ, which is then reoxidized by the electron transport chain, contributing to the generation of a proton motive force. nih.gov
The activity of PQQ-dependent GDH is influenced by environmental factors. For example, in Pseudomonas putida, both GDH activity and PQQ synthesis are highest when glucose is the sole carbon source and under conditions of low soluble phosphate. nih.gov
Table 1: Comparison of PQQ-GDH Based Glucose Biosensors
| Enzyme Source | Immobilization Matrix/Mediator | Analytical Performance | Reference |
| Acinetobacter calcoaceticus | Chromium Hexacyanoferrate/Platinum Electrode | High stability | researchgate.net |
| Leclercia sp. QAU-66 | Not specified | Involved in phosphate solubilization | researchgate.net |
| Water-soluble GDH-B | Not specified | Used as a model for screening | researchgate.net |
Glucose Dehydrogenase-Dependent Pathways in Gluconobacter and Acetobacter Species
Soluble Glucose Dehydrogenase Activity
In addition to the membrane-bound form, a soluble quinoprotein glucose dehydrogenase (sGDH) has been identified, notably in Acinetobacter calcoaceticus. pnas.orgresearchgate.net This enzyme is also PQQ-dependent and is found in the periplasmic space. pnas.org Initially thought to be unique to A. calcoaceticus, homologous sequences have since been found in other bacteria. pnas.org
The sGDH from A. calcoaceticus is a dimeric enzyme with a high turnover rate (approximately 8000 s⁻¹) and is insensitive to molecular oxygen. nih.govpnas.org It requires calcium ions for both dimerization and the binding of PQQ. pnas.org The enzyme oxidizes a wide range of aldose sugars to their corresponding lactones. pnas.org While both soluble and membrane-bound GDHs from A. calcoaceticus are quinoproteins, they are distinct enzymes with different enzymatic and immunological properties, including substrate specificity and kinetics. oup.com
Recent research has surprisingly revealed that sGDH can produce hydrogen peroxide (H₂O₂), which can lead to the degradation of its own PQQ cofactor and a loss of activity over time. nih.govresearchgate.net The addition of catalase can mitigate this self-inactivation by consuming the produced H₂O₂. nih.govresearchgate.net
**Table 2: Characteristics of Soluble Glucose Dehydrogenase (sGDH) from *Acinetobacter calcoaceticus***
| Property | Value/Description | Reference |
| Molecular Weight | 94 kDa (Dimer of 48 kDa subunits) | researchgate.net |
| Isoelectric Point (pI) | 9.5 | researchgate.net |
| Cofactor | Pyrroloquinoline quinone (PQQ) | pnas.org |
| Cation Requirement | Ca²⁺ for dimerization and PQQ binding | pnas.orgresearchgate.net |
| Location | Periplasmic space | pnas.org |
| Turnover Rate | ~8000 s⁻¹ | nih.gov |
| Oxygen Sensitivity | Insensitive | nih.gov |
| By-product | Hydrogen Peroxide (H₂O₂) | nih.govresearchgate.net |
Pentose Phosphate Pathway and Entner-Doudoroff Pathway Interconnections
While the primary production of this compound occurs in the periplasm, the resulting gluconate can be transported into the cytoplasm and enter central metabolic pathways. researchgate.net In many bacteria, including Pseudomonas and Gluconobacter species, the main routes for gluconate catabolism are the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. asm.orguni-duesseldorf.deresearchgate.net
In Gluconobacter oxydans, only a small fraction of glucose (less than 10%) is metabolized intracellularly. researchgate.net This internalized glucose or gluconate is phosphorylated to glucose-6-phosphate or 6-phosphogluconate, respectively, which are key intermediates of the PPP and ED pathway. researchgate.net The PPP is the major catabolic route in G. oxydans, while the ED pathway plays a minor role. uni-duesseldorf.de In contrast, in Pseudomonas species, the ED pathway is often the primary route for glucose catabolism. asm.org For instance, in Pseudomonas protegens Pf-5, glucose is first oxidized to gluconate and 2-ketogluconate in the periplasm, which are then phosphorylated and funneled into the ED pathway. asm.org
The lack of phosphofructokinase in Campylobacter and Pseudomonas species prevents glycolysis via the Embden-Meyerhof-Parnas (EMP) pathway, making the ED pathway essential for routing glucose-derived carbons towards biosynthesis and the tricarboxylic acid (TCA) cycle. asm.orgfrontiersin.org In some cases, a cyclic flux from the ED pathway back to the upper EMP pathway allows for the generation of precursors for the non-oxidative PPP. asm.org
The efficiency of this compound production is often limited by the formation of by-products, primarily keto-gluconates. uco.es The further oxidation of this compound to 2-keto-D-gluconic acid (2-KGA) and 5-keto-D-gluconic acid (5-KGA) is a significant metabolic challenge in industrial fermentation. researchgate.net This conversion is catalyzed by membrane-bound gluconate dehydrogenases. nih.gov
The formation of keto-gluconates is highly dependent on the bacterial strain and fermentation conditions, particularly pH and glucose concentration. nih.gov In Gluconobacter oxydans, the further oxidation of this compound is a common issue. nih.govfrontiersin.org However, this secondary oxidation can be significantly inhibited under specific conditions.
Research has shown that maintaining a low pH (below 3.5) and a high glucose concentration (above 15 mM) can effectively suppress the formation of keto-gluconates. nih.govfrontiersin.org At low pH, the activity of the enzymes responsible for keto-gluconate formation, such as gluconate 2-dehydrogenase, is reduced. researchgate.net For example, in G. oxydans, the pentose phosphate pathway, which can be involved in further metabolism, is inhibited at a pH below 4.5, favoring the accumulation of this compound. frontiersin.org
Conversely, higher pH levels (>5.5) tend to promote the accumulation of ketogluconic acids. researchgate.net The absence of D-gluconate dehydrogenase (GADH) activity after the initial 24 hours of fermentation in some Gluconobacter oxydans strains leads to no detectable 2-KGA production, whereas its presence in other strains results in high accumulation of this by-product. researchgate.netfrontiersin.orgnih.gov Therefore, careful control of fermentation parameters and strain selection are crucial for maximizing the yield of this compound and minimizing by-product formation. researchgate.netfrontiersin.org Genetic engineering strategies, such as inactivating the genes for keto-gluconate forming dehydrogenases, have also been successfully employed to enhance the selective production of this compound. researchgate.net
Metabolic Regulation and By-product Formation in Bacteria
Comparative Analysis of Fungal and Bacterial Biosynthetic Strategies
The microbial production of this compound is predominantly carried out by specific strains of fungi and bacteria, with Aspergillus niger and Gluconobacter oxydans being the most extensively studied and commercially utilized organisms. frontiersin.orgnih.govrsc.org While both are efficient producers, they employ distinct biosynthetic strategies, differing in key enzymes, metabolic pathways, cellular location of the reaction, and by-product formation.
Fungal Biosynthesis: The Aspergillus niger Model
In fungi like Aspergillus niger, the biosynthesis of this compound is a relatively straightforward oxidative process. srce.hr The primary enzyme responsible is glucose oxidase (GOD, EC 1.1.3.4), a flavoprotein that is mainly located in the cell wall and extracellular fluid. nih.govramauniversity.ac.in This enzyme catalyzes the oxidation of β-D-glucose into D-glucono-δ-lactone, with hydrogen peroxide (H₂O₂) generated as a significant by-product. nih.govramauniversity.ac.in The reaction is highly dependent on the FAD cofactor. rsc.orgsrce.hr
The produced hydrogen peroxide is cytotoxic and is subsequently decomposed into water and oxygen by the enzyme catalase, which is also produced by the fungus. nih.govsrce.hr The intermediate, D-glucono-δ-lactone, is then hydrolyzed to this compound. This hydrolysis can occur spontaneously, particularly under neutral or alkaline conditions, or it can be enzymatically facilitated by a lactonase to accelerate the conversion. frontiersin.orgnih.govsrce.hr The entire process is strictly aerobic, requiring a high supply of oxygen. nih.govramauniversity.ac.in The optimal pH for this compound production in A. niger is typically between 4.5 and 6.5; deviations, especially to a pH below 3.5, can trigger a metabolic shift towards the production of other organic acids, such as citric acid. nih.govsrce.hrfrontiersin.org
Bacterial Biosynthesis: The Gluconobacter oxydans Model
Bacteria, particularly Gluconobacter oxydans, utilize a different enzymatic system centered around glucose dehydrogenases (GDH). frontiersin.orgsrce.hrftb.com.hr G. oxydans is characterized by an "overflow metabolism," where it performs incomplete oxidation of sugars. frontiersin.orgnih.gov It possesses two primary pathways for this compound synthesis. frontiersin.orgnih.gov
Periplasmic Pathway (Direct Oxidation): This is the main route for this compound production. It involves a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (m-GDH, EC 1.1.99.17). frontiersin.orgnih.govasm.org This enzyme, located in the periplasmic space, directly oxidizes glucose to D-glucono-δ-lactone without forming hydrogen peroxide. frontiersin.orggoogle.com The gluconolactone (B72293) is then hydrolyzed to this compound. A distinguishing feature of the bacterial pathway is the potential for subsequent oxidation. Other flavin-dependent dehydrogenases in the periplasm can further oxidize this compound into keto-gluconates, such as 2-ketogluconate and 5-ketogluconate. frontiersin.orgnih.govnih.gov This can be a significant disadvantage for processes aiming for pure this compound due to the challenges in product separation. frontiersin.org
Cytoplasmic Pathway: A secondary pathway exists within the cytoplasm, utilizing a NADP⁺-dependent glucose dehydrogenase (EC 1.1.1.47). frontiersin.orgnih.gov In this route, glucose is transported into the cell before being converted to this compound. frontiersin.orgnih.gov
A key advantage of using G. oxydans is its suitability for continuous fermentation processes, which is not feasible with the filamentous morphology of A. niger. frontiersin.orgnih.gov
Comparative Summary
The fundamental differences in the biosynthetic strategies of fungi and bacteria for producing this compound are summarized in the table below. These differences influence the choice of microorganism, fermentation process design, and downstream purification strategies in industrial applications.
Table 1: Comparative Analysis of Fungal and Bacterial this compound Biosynthesis
| Feature | Fungal Strategy (Aspergillus niger) | Bacterial Strategy (Gluconobacter oxydans) |
| Primary Microorganism | Aspergillus niger rsc.org | Gluconobacter oxydans rsc.org |
| Key Enzyme | Glucose Oxidase (GOD) srce.hrftb.com.hr | Glucose Dehydrogenase (GDH) srce.hrftb.com.hr |
| Enzyme Location | Extracellular / Cell Wall nih.govramauniversity.ac.in | Periplasmic (primary) & Cytoplasmic (secondary) frontiersin.orgnih.gov |
| Enzymatic Cofactor | FAD (Flavin adenine dinucleotide) rsc.orgsrce.hr | PQQ (Pyrroloquinoline quinone) & NADP⁺ frontiersin.orgnih.gov |
| Primary By-products | Hydrogen Peroxide (degraded by catalase) nih.gov | 2-Ketothis compound, 5-Ketothis compound frontiersin.orgnih.gov |
| Metabolic Pathway | Single oxidation of glucose to gluconolactone and H₂O₂. nih.gov | Direct oxidation to gluconolactone without H₂O₂; subsequent oxidation to keto-acids is common. frontiersin.orggoogle.com |
| Key Process Factors | High oxygen demand; sensitive to low pH (can shift to citric acid production); typically batch fermentation. nih.govsrce.hrramauniversity.ac.in | Suitable for continuous fermentation; formation of keto-acid by-products requires control. frontiersin.orgnih.gov |
Advanced Biotechnological Production Methodologies for Gluconic Acid
Strain Improvement and Genetic Engineering for Enhanced Gluconic Acid Production
At the core of modern this compound biotechnology lies the targeted modification of microorganisms to create "hyper-producing" strains. als-journal.com Through genetic and metabolic engineering, scientists can reprogram cellular machinery to prioritize the synthesis of this compound, significantly boosting yields and productivity. nih.gov
Metabolic engineering provides a powerful toolkit for rationally redesigning the metabolic networks of producer organisms. researchgate.net By manipulating specific enzymatic reactions and pathways, the flow of carbon can be deliberately channeled from the primary substrate, typically glucose, towards the final product, this compound, while minimizing losses to competing metabolic routes. nih.govresearchgate.net
A primary strategy to enhance production is to increase the cellular concentration of the enzymes that are central to the this compound synthesis pathway. nih.gov In fungi such as Aspergillus niger, the key enzyme is glucose oxidase (GOD), while in bacteria like Gluconobacter oxydans, it is glucose dehydrogenase (GDH). researchgate.netnih.gov
Research has demonstrated the success of this approach across various microorganisms. For instance, overexpressing the GOD gene in a transformant strain of Penicillium oxalicum resulted in a calcium gluconate titer of 160.5 g/L, a substantial increase compared to the parent strain. nih.gov Similarly, expressing the glucose dehydrogenase (gdh) gene from Bacillus subtilis in host strains is a proven method for conferring the ability to produce this compound. mit.edu The dual-enzyme system of GOD and catalase is often used for production; therefore, enhancing catalase activity is also crucial. frontiersin.org By overexpressing the genes for heme synthesis enzymes (HemeA and HemeB) in A. niger, researchers increased catalase activity by 50.5%, which in turn supports higher efficiency in the GOD-catalyzed reaction by breaking down the hydrogen peroxide byproduct. frontiersin.org
Table 1: Examples of Overexpression of Key Enzymes for this compound Production
| Microorganism | Gene/Enzyme Overexpressed | Result |
| Penicillium oxalicum | Glucose Oxidase (GOD) | Produced 160.5 g/L of calcium gluconate. nih.gov |
| Aspergillus niger | HemeA and HemeB (for Catalase) | Increased fermentative catalase activity by 50.5%. frontiersin.org |
| Engineered E. coli | Glucose Dehydrogenase (gdh) from B. subtilis | Enabled production of this compound from glucose. mit.edu |
To maximize the carbon flux towards this compound, it is essential to block or eliminate metabolic pathways that compete for the glucose substrate or consume the this compound product. nih.govresearchgate.net This is achieved by deleting the genes that encode the enzymes responsible for these competing reactions. nih.gov
A highly effective example is the knockout of the gluconate dehydrogenase gene (gad) in Klebsiella pneumoniae. nih.gov This deletion blocked the further oxidation of this compound into keto-gluconic acid, allowing the product to accumulate to an exceptionally high concentration of 422 g/L in fed-batch fermentation. researchgate.netnih.gov In Escherichia coli, deleting genes central to glycolysis, such as pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase), has been shown to prevent the cell from consuming glucose for its primary metabolism, thereby increasing its availability for conversion to products like D-glucaric acid, a related sugar acid. mit.edu Other identified targets for deletion to prevent this compound catabolism include the genes for D-gluconate dehydratase and D-gluconate kinase. researchgate.net
Table 2: Gene Deletion Strategies for Enhancing this compound Production
| Microorganism | Gene(s) Deleted | Competing Pathway Targeted | Outcome |
| Klebsiella pneumoniae | gad (gluconate dehydrogenase) | Keto-gluconic acid pathway | Increased this compound titer to 422 g/L. researchgate.netnih.gov |
| Escherichia coli | pgi, zwf | Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway | Diverted glucose away from central metabolism, increasing precursor availability. mit.edu |
| Various Bacteria | D-gluconate dehydratase, D-gluconate kinase | This compound catabolism (Entner-Doudoroff pathway) | Prevents consumption of the final product. nih.govresearchgate.net |
The efficiency of metabolic pathways is also dependent on the availability of redox cofactors (such as NADH and NADPH) and the cell's ability to transport substrates and products across its membrane. nih.govresearchgate.net Cofactor balancing is critical because the oxidation of glucose is a redox reaction. acs.org Engineering the cofactor specificity of key enzymes—for example, modifying a reductase to prefer the more abundant NADH over NADPH—can significantly improve pathway performance. nih.gov Manipulation of the intracellular cofactor pool is a recognized and vital strategy in metabolic engineering to enhance product synthesis. acs.orgsci-hub.se
Transporter engineering focuses on improving the import of glucose into the cell and the export of this compound out of the cell. nih.govresearchgate.net Efficient export is particularly important to prevent the intracellular accumulation of this compound, which can inhibit the producing enzymes and be toxic to the cell. In fungi, proteins from the Jen family of transporters have been identified as being involved in the transport of carboxylic acids, including this compound. researchgate.net
Before the widespread adoption of targeted genetic engineering, random mutagenesis coupled with high-throughput screening was the primary method for strain improvement, and it remains a valuable tool. researchgate.net This approach involves exposing a microbial population to mutagens, such as ultraviolet (UV) radiation or chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce random mutations in their DNA. researchgate.netajol.info The surviving population is then screened to identify "hyper-producing" mutants that exhibit significantly enhanced this compound production. als-journal.com
For example, random mutagenesis of Aspergillus oryzae with NTG led to the isolation of a mutant strain that produced 72 g/L of this compound, a 2.4-fold increase over the parent strain. researchgate.net In another study, UV mutagenesis of A. niger resulted in mutants with a 1.57-fold increase in the activity of extracellular glucose oxidase. ajol.info Screening techniques often rely on selecting for mutants resistant to toxic glucose analogs like 2-deoxy-D-glucose or identifying colonies that show larger zones of activity on indicator plates. ajol.info
Table 3: Research Findings on Mutagenesis for this compound Hyper-production
| Microorganism | Mutagen Used | Key Finding |
| Aspergillus oryzae RP-21 | N-methyl-N′ nitro-N-nitrosoguanidine (NTG) | Mutant strain produced 72 g/L this compound, a 2.4-fold increase. researchgate.net |
| Aspergillus niger | MNNG | Mutant strain showed significantly higher this compound production compared to the parent strain. als-journal.com |
| Aspergillus niger | UV radiation | Mutants showed a 1.57-fold increase in extracellular glucose oxidase activity. ajol.info |
Genetic engineering has opened the door to developing genetically modified organisms (GMOs) for entirely new and more efficient production processes. uco.es This involves introducing heterologous genes or entire metabolic pathways into robust industrial host organisms that are well-suited for large-scale fermentation. mit.edumit.edu
A significant advancement is the creation of strains capable of producing this compound from alternative, non-food feedstocks. researchgate.netfrontiersin.org For instance, researchers successfully expressed the glucose oxidase gene from A. niger in a Penicillium oxalicum strain that naturally possesses cellulolytic enzymes. nih.gov This innovative modification allows the engineered organism to produce sodium gluconate directly from cellulose (B213188), a major component of plant biomass, thereby creating a more sustainable and cost-effective process. researchgate.netnih.gov Such integrated routes, which combine genetically modified strains with the ability to utilize agro-industrial byproducts, represent the frontier of this compound biotechnology. researchgate.net
Deletion of Competing Pathways
Mutagenesis and Screening for Hyper-producing Strains
Fermentation Process Optimization and Reactor Design
Optimizing the fermentation process and designing efficient bioreactors are critical for maximizing this compound yield and productivity. Key areas of focus include advancements in submerged fermentation, the exploration of solid-state fermentation, and the development of continuous fermentation systems. Innovations in these areas aim to create more economical and efficient industrial processes for producing this compound and its derivatives. frontiersin.org
Submerged fermentation (SmF) is the conventional method for large-scale this compound production, particularly using Aspergillus niger. frontiersin.orgnih.gov This process involves growing the microorganism in a liquid nutrient medium within a bioreactor. Continuous efforts are being made to improve SmF through the optimization of various process parameters.
While glucose is the primary carbon source for microbial this compound production, research has increasingly focused on utilizing cheaper and more sustainable alternatives, particularly agro-industrial byproducts. srce.hrtaylors.edu.my The high cost of purified glucose is a significant factor, and replacing it with raw materials like molasses can be more economical. taylors.edu.my
Hydrolysates from various raw materials have been successfully used as substrates. srce.hr Studies have shown significant this compound production using sugarcane molasses, grape must, and banana must. nih.govresearchgate.net For instance, crude grape and banana must have yielded this compound levels of 62.6 g/L and 54.6 g/L, respectively. researchgate.net Similarly, the use of figs and HCl-pretreated sugarcane bagasse in solid-state fermentation has resulted in high yields. srce.hr
The use of these byproducts not only reduces production costs but also offers a valuable method for the bio-valorization of agricultural waste. researchgate.net However, the composition of these byproducts can influence the fermentation process. For example, untreated sugarcane molasses may yield marginal production, but its productivity can be significantly increased after treatment to remove impurities. researchgate.net Research has also explored the use of cheese whey, wastepaper hydrolysate, and potato pulp, demonstrating the versatility of Aspergillus niger in utilizing diverse carbon sources. taylors.edu.my
Table 1: this compound Production from Various Carbon Sources
| Carbon Source | Microorganism | Fermentation Type | This compound Yield/Concentration | Reference |
|---|---|---|---|---|
| Glucose | Aspergillus niger | Submerged | 98% yield | nih.gov |
| Sugarcane Molasses | Aspergillus niger ORS-4.410 | Submerged | 95.8% yield | nih.gov |
| Grape Must | Aspergillus niger | - | 63 g/L | srce.hr |
| Banana Must | Aspergillus niger | - | 55 g/L | srce.hr |
| Figs | Aspergillus niger | Solid-State | 490 g/kg (63% yield) | srce.hr |
| HCl-pretreated Sugarcane Bagasse | Aspergillus niger | Solid-State | 107 g/L (95% yield) | srce.hr |
| Cheese Whey (with 0.5% glucose) | Aspergillus niger (immobilized) | - | 92 g/L | srce.hr |
| Wastepaper Hydrolysate | Aspergillus niger | - | 92% yield (flasks), 60% yield (reactor) | srce.hr |
| Xylose | Aspergillus niger | - | 83% yield | srce.hr |
| Cellobiose | Aspergillus niger | - | 56% yield | srce.hr |
The production of this compound is highly sensitive to environmental conditions within the bioreactor. The optimization of pH, temperature, and aeration is crucial for maximizing yield.
pH: The pH of the fermentation medium is a critical factor influencing which organic acid is produced by Aspergillus niger. srce.hr A pH range of 4.5 to 6.5 is generally optimal for this compound production, with a pH of 5.5 often considered ideal for A. niger. srce.hr If the pH drops below 3.5, the metabolic pathway can shift towards citric acid formation. srce.hr To maintain the optimal pH, neutralizing agents like sodium hydroxide (B78521) or calcium carbonate are added to the fermentation broth, leading to the production of sodium gluconate or calcium gluconate, respectively. srce.hr Studies have shown that a pH of 6.0 to 6.5 results in the highest production rates. taylors.edu.myijisrt.com
Temperature: The optimal temperature for this compound production by A. niger is typically around 30-34°C. srce.hrijisrt.com Research indicates that a temperature range of 29 to 31°C is suitable for production by the yeast-like fungus Aureobasidium pullulans. srce.hr A slight increase to 32°C can dramatically reduce biomass and product concentration. srce.hr
Aeration: The conversion of glucose to this compound is an oxidative process, making a high rate of aeration essential. srce.hr The enzyme responsible, glucose oxidase, has a high requirement for oxygen. srce.hr Insufficient oxygen supply can be a limiting factor, and the rate of oxygen absorption is influenced by the viscosity of the culture medium, which increases with mycelial concentration. srce.hr High volumetric productivity has been achieved using elevated air pressure (up to 4 bar), which increases the dissolved oxygen concentration. srce.hr In some processes, pure oxygen is used instead of air to enhance production rates. researchgate.net Airlift reactors are also considered promising for this process due to their efficient aeration. iitr.ac.in
Table 2: Optimized Parameters for this compound Production
| Parameter | Optimal Range/Value | Microorganism | Reference |
|---|---|---|---|
| pH | 4.5 - 6.5 | Aspergillus niger | srce.hr |
| pH | 6.0 - 6.5 | Aspergillus niger | srce.hrijisrt.com |
| pH | 6.5 - 7.0 | Aureobasidium pullulans | nih.gov |
| Temperature | 30 - 34 °C | Aspergillus niger | srce.hr |
| Temperature | 29 - 31 °C | Aureobasidium pullulans | srce.hr |
| Aeration | High, up to 4 bar pressure | Aspergillus niger | srce.hr |
| Agitation | 200 rpm | Aspergillus niger | ijisrt.com |
| Glucose Concentration | 110 - 250 g/L | General | srce.hr |
| Inoculum Dose | 10% | Aspergillus niger | ijisrt.com |
The morphology of the fungal mycelium plays a significant role in the efficiency of submerged fermentation. nih.gov For Aspergillus niger, the morphology can range from dispersed filaments to dense pellets. nih.govresearchgate.net
Inoculum development is a critical step in controlling mycelial morphology. nih.gov The process often starts with inoculating conidia into a seed medium to cultivate mycelia. nih.gov Factors such as the C/N ratio in the seed medium, inoculum age, and inoculum size can influence the resulting morphology. nih.govnih.gov For example, a low C/N ratio is typically used in the seed medium for A. niger. nih.gov The age of the spores used for inoculation can also be a factor, with spores aged 4-7 days being found to be optimal in one study. researchgate.net
Solid-state fermentation (SSF) presents an alternative to submerged fermentation for this compound production. In SSF, microorganisms are grown on a solid substrate with minimal free water. While less common for this compound production, SSF has been reported to achieve high yields. srce.hr
One study reported the production of 490 g of this compound per kg of dry fig, with the yield increasing to 685 g/kg with the addition of methanol. srce.hr Another study using sugarcane bagasse pretreated with HCl achieved a this compound concentration of 107 g/L with a 95% yield, which was higher than that obtained in submerged culture. srce.hr More recently, tea waste has been used as a solid support for Aspergillus niger in SSF with a molasses-based medium, achieving a maximal production of 76.3 g/L. researchgate.net
SSF offers several advantages, including lower energy and water consumption, no foam formation, and potentially higher product yields, which can help reduce enzyme costs. researchgate.net
Continuous fermentation systems offer significant advantages over traditional batch processes, including easier process control and more consistent product quality and quantity. nih.gov In a continuous system, fresh nutrient medium is continuously added to the bioreactor while the fermented broth is simultaneously removed.
High concentrations of this compound, exceeding 230 g/L, have been produced continuously at residence times of 12 hours. nih.gov One study achieved a concentration of about 260 g/L with complete glucose conversion at a residence time of approximately 26 hours. nih.gov
A key advancement in continuous fermentation is the use of biomass retention techniques, such as cell immobilization or cross-flow filtration. researchgate.netresearchgate.net Biomass retention allows for the uncoupling of product formation from cell growth, enabling the process to run at very high cell densities and high dilution rates without washing out the microorganisms. researchgate.netbvsalud.org This makes it possible to operate at high oxygen concentrations that might otherwise be toxic to cell growth, leading to higher specific productivity. researchgate.netgoogle.com
Using cross-flow filtration for biomass retention, a this compound concentration of 375 g/L was achieved at a residence time of 22 hours. researchgate.netbvsalud.org Immobilizing cells on supports like porous sintered glass is another effective method for biomass retention in continuous production. researchgate.net These advanced continuous processes with biomass retention offer new opportunities for maximizing this compound concentrations and productivity. bioline.org.br
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Glucose |
| Sodium gluconate |
| Calcium gluconate |
| Citric acid |
| Methanol |
| Xylose |
| Cellobiose |
| Sodium hydroxide |
| Calcium carbonate |
| Oxygen |
| Carbon dioxide |
| Fructose |
| Sucrose |
| Lactose |
| Starch |
| Maltose |
| Amylum |
| Urea |
| Peptone |
| Oxalic acid |
| 5-keto-gluconic acid |
| 2-keto-gluconic acid |
| L-(+)-tartaric acid |
| Butyrate |
| 2,5-diketo-D-gluconic acid |
| L-Ascorbic acid |
| 2-KLG |
| 1-Kestose |
| EDTA |
| NTA |
| Boron compounds |
| Hydrogen peroxide |
| Glucono-δ-lactone |
| D-1,5-gluconolactone |
| D-1,4-gluconolactone |
| KH2PO4 |
| NH4Cl |
| MNNG |
| o-dianisidine |
| HCl |
| H2O2 |
| CaCO3 |
| K2HPO4 |
| MgSO4·7H2O |
| Corn-steep liquor |
| Soybean oil |
| Jaggary |
| Cheese whey |
| Mustard oil |
| Polyacetonide this compound |
| Bromide |
| Hypochlorite (B82951) |
| Butyrate |
| 2,5-diketo-D-gluconic acid |
| L-Ascorbic acid |
| 2-KLG |
| 1-Kestose |
| EDTA |
| NTA |
| Boron compounds |
| Hydrogen peroxide |
| Glucono-δ-lactone |
| D-1,5-gluconolactone |
| D-1,4-gluconolactone |
| KH2PO4 |
| NH4Cl |
| MNNG |
| o-dianisidine |
| HCl |
| H2O2 |
| CaCO3 |
| K2HPO4 |
| MgSO4·7H2O |
| Corn-steep liquor |
| Soybean oil |
| Jaggary |
| Cheese whey |
| Mustard oil |
| Polyacetonide this compound |
| Bromide |
Optimization of pH, Temperature, and Aeration
Bioreactor Design and Mass Transfer Considerations
The efficient production of this compound through fermentation is heavily reliant on bioreactor design and the effective management of mass transfer, particularly of oxygen. This compound synthesis is a strictly aerobic process, making the dissolved oxygen (DO) concentration a critical parameter. The rate of oxygen transfer from the gas to the liquid phase often becomes the limiting step in the bioconversion process. frontiersin.orgiitr.ac.in
Different types of bioreactors have been investigated for this compound production, including stirred-tank reactors (STRs), airlift bioreactors, and bubble column bioreactors. iitr.ac.inmdpi.com Airlift reactors are noted for their simple construction and for imposing less shear stress on microbial cells compared to mechanically stirred tanks. iitr.ac.in Studies have shown that internal loop airlift bioreactors can offer higher productivity and less decay of glucose oxidase activity due to superior mass transfer characteristics. iitr.ac.in In a comparative study, stirred tank and bubble column bioreactors showed similar optimal bioconversion results for producing glycolic acid, a related organic acid, from ethylene (B1197577) glycol using Gluconobacter oxydans. mdpi.com However, under specific conditions, the STR demonstrated slightly better performance. mdpi.com A jet loop reactor, which includes a static mixer and an ejector to enrich the reaction mixture with oxygen, has also been proposed for the enzymatic production of gluconate. google.com
The volumetric oxygen transfer coefficient (kLa) is a key parameter for evaluating the oxygenating capacity of a fermentor. frontiersin.orgresearchgate.net Research has demonstrated a strong positive correlation between the air flow rate and the kLa, as well as the rate of this compound production. researchgate.net This confirms that the production rate is often limited by oxygen transport. researchgate.net Interestingly, the biomass concentration also significantly impacts kLa. While an increase in biomass (and thus the enzyme concentration) initially enhances the production rate, at higher concentrations, a decline in kLa values has been observed. researchgate.net This decline is attributed to the promotion of bubble coalescence by mycelial pellets. researchgate.net
To overcome mass transfer limitations, various strategies are employed. Fed-batch strategies in bioreactors have been shown to achieve high concentrations of the desired acid. mdpi.com For instance, an extended fed-batch strategy using a stirred-tank reactor for glycolic acid production resulted in a concentration of 94.2 g/L. mdpi.com Another approach involves using oxygen-enriched air. Increasing the inlet oxygen concentration from 21% to 32% in Aspergillus niger fermentations for sodium gluconate production shortened the fermentation time from 20 to 15.5 hours by increasing the kLa. researchgate.net The physical design of the bioreactor, including the type of agitator and its speed, as well as the rate of air flow, directly influences the rate of oxygen transfer and, consequently, the production of this compound. umich.edu
Table 1: Comparison of Bioreactor Performance in Acid Production
| Bioreactor Type | Organism/Enzyme | Product | Key Findings | Reference |
|---|---|---|---|---|
| Stirred Tank Reactor (STR) | Gluconobacter oxydans | Glycolic Acid | Achieved 49.4 g/L concentration and 0.35 g/L∙h productivity. Slightly higher performance than bubble column under specific conditions. | mdpi.com |
| Bubble Column Bioreactor | Gluconobacter oxydans | Glycolic Acid | Reached 47.7 g/L concentration and 0.33 g/L∙h productivity. Showed a higher substrate consumption rate than STR. | mdpi.com |
| Internal Loop Airlift Bioreactor | Aspergillus niger | This compound | Higher productivity and less enzyme decay compared to other airlift designs due to better mass transfer. | iitr.ac.in |
| Jet Loop Reactor | Glucose Oxidase & Catalase | Gluconate | Proposed for enzymatic production, utilizing a static mixer and ejector for enhanced oxygen enrichment. | google.com |
Enzymatic Synthesis and Immobilization Technologies
Enzymatic synthesis presents a compelling alternative to microbial fermentation for producing this compound, offering high specificity and potentially simpler purification processes. srce.hr This method typically involves the use of glucose oxidase (GOx) and catalase. google.comrsc.org Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, while catalase decomposes the hydrogen peroxide byproduct into water and oxygen. srce.hrsemanticscholar.org The D-glucono-δ-lactone is then hydrolyzed to this compound, a reaction that can occur spontaneously or be facilitated by a lactone-hydrolyzing enzyme. srce.hr
A significant advancement in enzymatic and microbial production is the use of immobilization technologies. frontiersin.orgbioline.org.br Immobilizing enzymes or whole cells can enhance stability, allow for reuse of the biocatalyst, and facilitate continuous production processes. srce.hrnih.gov Various materials and methods have been explored for immobilization.
Immobilized Cells:
Aspergillus niger cells have been immobilized on supports like polyurethane foam, leading to higher and more sustained this compound production compared to free cells. nih.gov In a bubble column fermenter using this system, a this compound concentration of about 143 g/l was achieved. nih.gov
Spores of A. niger have also been immobilized on materials such as sintered glass, pumice stones, and polyurethane foams. srce.hr Mycelia developed on pumice stone carriers showed high extracellular glucose oxidase activity. srce.hr
Gluconobacter oxydans cells have been used in an aerated tubular immobilized cell bioreactor for continuous production of free this compound for at least six months. srce.hr
Sodium alginate has been used as a carrier to immobilize Pseudomonas fluorescens for the production of 2-keto-D-gluconic acid, with the immobilized cells being reusable for up to seven times. spkx.net.cn
Immobilized Enzymes:
Glucose oxidase and catalase have been co-immobilized on various carriers. rsc.orggoogle.com One study used an anion-exchange polymeric membrane, achieving a 95% yield of this compound from a 10 g/L glucose solution. researchgate.net
To improve efficiency, glucose oxidase has been immobilized on a polyacrylonitrile (B21495) membrane placed adjacent to an anion-exchange membrane in a bioreactor, which significantly increased the amount of this compound produced. researchgate.net
Resins such as strong alkaline macroporous resin, amino resin, and epoxy resin have been used as carriers to immobilize glucose oxidase and catalase for this compound production at a low pH of 3.5. ijournals.cn The amino resin-immobilized enzyme showed the best performance, with a low enzyme activity loss rate of 3.42% and good stability. ijournals.cn
The use of immobilized systems offers the advantage of potentially eliminating product purification steps, especially when the enzyme is immobilized. srce.hr This approach is considered an economically efficient alternative for both batch and continuous cultivation methods. bioline.org.br
Table 2: Research Findings on Immobilized Systems for this compound Production
| Biocatalyst | Immobilization Support | Bioreactor/System | Key Result | Reference |
|---|---|---|---|---|
| Aspergillus niger cells | Polyurethane foam | Bubble-column fermenter | ~143 g/l this compound concentration | nih.gov |
| Gluconobacter oxydans cells | Not specified | Aerated tubular bioreactor | Continuous production for at least 6 months | srce.hr |
| Pseudomonas fluorescens cells | Sodium alginate | Not specified | Reusable for 7 cycles for 2-keto-D-gluconic acid | spkx.net.cn |
| Glucose Oxidase & Catalase | Amino resin | Not specified | 3.42% enzyme activity loss at pH 3.5 | ijournals.cn |
| Glucose Oxidase & Catalase | Anion-exchange polymeric membrane | Not specified | 95% this compound yield | researchgate.net |
To further enhance the efficiency of enzymatic this compound production, particularly under industrial conditions, protein engineering of glucose oxidase (GOx) has become a key area of research. tandfonline.comnih.gov The stability of GOx is a critical factor, as the enzyme can be inactivated by the hydrogen peroxide produced during the reaction. rsc.org Computational design and other protein engineering strategies are being employed to improve the thermostability and pH tolerance of the enzyme. nih.gov
One study utilized in silico design to enhance the stability of glucose oxidase from Aspergillus niger. By combining the most effective mutations, they increased the apparent melting temperature of the enzyme by 8.5 °C. nih.gov This engineered variant exhibited significantly enhanced thermostability and also showed an increased optimal temperature for activity without compromising its performance at lower temperatures. nih.gov Furthermore, the engineered enzyme displayed higher tolerance at pH levels of 6.0 and 7.0, conditions under which the wild-type enzyme would rapidly deactivate. nih.gov
The practical application of this engineered GOx in this compound production was remarkable. It resulted in an approximate two-fold increase in the this compound production yield, achieving a near-complete conversion of 324 g/L of D-glucose to this compound within 18 hours. nih.gov These advancements highlight the potential of protein engineering to develop robust biocatalysts suitable for industrially viable and cost-effective this compound production. tandfonline.comnih.gov
Synthesis and Research Applications of Gluconic Acid Derivatives
Synthesis of Key Gluconic Acid Derivatives
The chemical modification of this compound, primarily through oxidation, leads to the formation of valuable compounds such as keto-gluconates, glucuronic acid, and glucaric acid. These derivatives are key intermediates in various synthetic pathways and possess distinct functionalities.
Keto-gluconates are produced by the further oxidation of this compound. A prominent example is 2,5-Diketo-D-gluconic acid (2,5-DKG), a crucial intermediate in the modern synthesis of L-ascorbic acid (Vitamin C). google.comnih.gov The production of 2,5-DKG has historically been achieved by cultivating aerobic microorganisms, particularly from the genera Acetobacter, Gluconobacter, and Pseudomonas. google.com
More recent research has identified microorganisms from the genus Erwinia capable of producing 2,5-DKG from D-glucose in high yields and concentrations. google.com This biotechnological route involves the cultivation of specific Erwinia strains in a nutrient medium containing D-glucose. google.com 2,5-DKG can then be stereospecifically reduced to 2-keto-L-gulonic acid (2-KLG), a direct precursor to L-ascorbic acid. google.comnih.gov A one-step fermentation process using a recombinant Erwinia herbicola has been developed to directly produce 2-KLG from D-glucose via the 2,5-DKG pathway. nih.gov
The enzyme 2,5-diketo-D-gluconic acid reductase is responsible for the conversion of 2,5-DKG to 2-keto-L-gulonic acid. umaryland.edumorf-db.org
Table 1: Microbial Synthesis of 2,5-Diketo-D-gluconic Acid (2,5-DKG)
| Microorganism Genus | Substrate | Product | Significance |
| Acetobacter, Gluconobacter, Pseudomonas | D-Glucose/Gluconic Acid | 2,5-Diketo-D-gluconic acid | Traditional method for 2,5-DKG production. google.com |
| Erwinia | D-Glucose | 2,5-Diketo-D-gluconic acid | Provides high yields and broth concentrations. google.com |
| Recombinant Erwinia herbicola | D-Glucose | 2-keto-L-gulonic acid (via 2,5-DKG) | Establishes a one-step fermentation route for a Vitamin C precursor. nih.gov |
Glucuronic acid is a sugar acid formed by the oxidation of the C-6 primary alcohol group of glucose to a carboxylic acid. mdpi.comwikipedia.org While it can be produced from glucose, it is structurally distinct from this compound, where the C-1 aldehyde group is oxidized. However, they are often discussed together in the context of glucose oxidation products. d-nb.info Synthesis methods include high-frequency ultrasound treatment of glucose solutions, which can selectively yield glucuronic acid without a catalyst. ntu.edu.sg Biotechnological pathways using engineered E. coli have also been developed to produce glucuronic acid from glucose. mdpi.com
Glucaric acid , a dicarboxylic acid, is produced when both the C-1 aldehyde and the C-6 primary alcohol groups of glucose are oxidized. wikipedia.orgd-nb.info It is recognized as a top value-added chemical from biomass. mdpi.com The synthesis of glucaric acid can proceed through the oxidation of glucose or this compound. rroij.com
Chemical Catalysis : Heterogeneous catalytic methods often employ noble metal catalysts like platinum (Pt), palladium (Pd), or gold (Au) on supports such as carbon. rroij.comcjcatal.com For instance, a Pt/C catalyst has been shown to yield glucaric acid from glucose. rroij.com
Electrochemical Synthesis : A two-step electrochemical process using a gold electrode can convert D-glucose first to D-gluconic acid at a low potential, followed by further oxidation to D-glucaric acid at a higher potential. This method achieved a high selectivity of 97.6% for this compound in the first step and 89.5% for glucaric acid in the second step.
Biocatalysis : Enzymatic routes, such as using uronate dehydrogenase, can catalyze the conversion of glucuronic acid to glucaric acid. mdpi.comresearchgate.net Recombinant E. coli strains expressing this enzyme have been successfully used for this conversion. mdpi.comresearchgate.net
Table 2: Comparison of Synthesis Routes to Glucaric Acid
| Synthesis Method | Precursor(s) | Catalyst/Mediator | Key Features |
| Chemical Catalysis | D-Glucose | Noble metal catalysts (e.g., Pt/C, Au/C) | Utilizes O2 as an oxidant, often at elevated pressure. rroij.com |
| Electrochemical Oxidation | D-Glucose, D-Gluconic Acid | Gold (Au) electrode | Two-step process with high selectivity for intermediate (this compound) and final product. |
| Microbial/Enzymatic | D-Glucuronic Acid | Uronate dehydrogenase (e.g., in recombinant E. coli) | Environmentally friendly, bio-based production system. mdpi.comresearchgate.net |
Keto-gluconates (e.g., 2,5-Diketo-D-gluconic Acid)
Advanced Applications in Research
The unique chemical structure of this compound and its derivatives makes them valuable in various advanced research applications, from environmental remediation to green chemistry.
This compound and its conjugate base, the gluconate ion, are highly effective chelating agents, particularly in neutral to alkaline solutions. patsnap.comthermofisher.comatamanchemicals.com The chelation mechanism involves the formation of stable, water-soluble complexes with di- and trivalent metal ions. patsnap.comatamanchemicals.com This ability stems from the cooperative binding of the carboxylate group and the multiple hydroxyl groups along its carbon chain, which form coordinate bonds with the metal ion. patsnap.com
This strong chelating power allows gluconate to sequester metal ions such as calcium (Ca²⁺), iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺), preventing their precipitation or participation in undesirable reactions. patsnap.comatamanchemicals.com The stability of these complexes makes gluconate a more potent chelator than EDTA in certain alkaline conditions. atamanchemicals.com Research combining potentiometry, NMR spectroscopy, and computational methods has been used to study the complexation equilibria and structures of metal-gluconate complexes, such as those with Magnesium(II) and Lanthanide(III) ions, which is relevant for modeling chemical behavior in applications like radioactive waste management. nih.govacs.orgnih.gov
The potent chelating ability of this compound is harnessed in metal extraction and coordination chemistry. It can be employed as a green, biodegradable solvent or agent for these processes. frontiersin.orgnih.gov For example, this compound has been investigated for its capacity to recover lithium. frontiersin.orgnih.gov In industrial cleaning and metal finishing, it is used to dissolve mineral deposits and remove rust by forming stable, soluble complexes with the metal ions. wikipedia.orgsrce.hr The formation of heteropolynuclear complexes, such as those involving Ca²⁺, Fe³⁺, and gluconate, has been studied, highlighting the complex coordination chemistry possible in multi-ion systems. researchgate.net
Aqueous solutions of this compound (GAAS) have emerged as a promising bio-based catalytic medium for organic synthesis. researchgate.net As a non-toxic, non-corrosive, and biodegradable chemical derived from biomass, this compound aligns with the principles of green chemistry. researchgate.net
Its 50% aqueous solution has been successfully used as a dual solvent-catalyst system for various organic reactions. researchgate.net The inherent acidity of the solution can catalyze acid-mediated transformations, while its high solubility in water and ability to form hydrogen bonds can influence reaction pathways and rates. GAAS has proven particularly effective for promoting Knoevenagel condensations, Michael additions, and related multicomponent reactions, in some cases outperforming conventional solvents. researchgate.net This application showcases the potential of this compound to act as a sustainable and effective medium in synthetic organic chemistry.
Role in Biomedical Research
This compound and its derivatives are integral to various biomedical research areas due to their biocompatibility and versatile chemical properties. ijfans.org They serve as modulators of cellular functions and as key components in the development of advanced therapeutic systems. ijfans.orgontosight.ai
Derivatives of this compound have been shown to influence cellular activities, making them valuable tools for studying and potentially treating diseases. Research has indicated that gluconate can alter the metabolic characteristics of tumor tissue by inhibiting citrate (B86180) uptake, which may impede tumor growth. frontiersin.orgnih.gov Sugar acids, including this compound, are involved in fundamental cellular processes such as energy metabolism and cell signaling. numberanalytics.com For instance, the metabolism of sugar acids is connected to the regulation of cellular energy production. numberanalytics.com
The accumulation of certain sugar acid precursors, like UDP-glucuronic acid, can have widespread effects on cell growth, stress tolerance, and drug susceptibility in some organisms. pnas.org While not this compound itself, this highlights the critical role of sugar acid pathways in cellular homeostasis. The modification of a this compound backbone with other chemical groups, such as in 6-(Bis(bis(isopropyl)amino)acetate)-D-gluconic acid, alters its interaction with biological molecules, creating potential for targeted effects on specific biological pathways. ontosight.ai
| Research Finding | Cellular Process Modulated | Potential Implication |
| Gluconate inhibits citrate uptake in tumor tissue. frontiersin.orgnih.gov | Tumor cell metabolism | Inhibition of tumor growth |
| Sugar acids are involved in energy metabolism and cell signaling. numberanalytics.com | Cellular energy production, Signal transduction | Regulation of basic cell functions |
| 6-(Bis(bis(isopropyl)amino)acetate)-D-gluconic acid interacts with biological molecules. ontosight.ai | Specific biological pathways | Development of targeted therapeutic strategies |
The chemical structure of this compound makes it a valuable precursor in pharmaceutical synthesis and a functional component in drug delivery systems. ijfans.orgontosight.ai
As precursors, this compound and its derivatives can be used as raw materials for the synthesis of other important organic acids, such as ascorbic acid and tartaric acid. frontiersin.orgnih.gov Complex derivatives like 6-(Bis(bis(isopropyl)amino)acetate)-D-gluconic acid serve as intermediates in the synthesis of drugs designed to target specific biological pathways. ontosight.ai The ability to use this compound as a starting block for various chemical syntheses underscores its utility in drug discovery and development. researchgate.net
In drug delivery, this compound enhances the stability and bioavailability of active pharmaceutical ingredients (APIs). ijfans.org Its properties are particularly useful in glucose-responsive drug delivery systems. mdpi.com In these systems, the enzyme glucose oxidase (GOx) catalyzes the conversion of glucose to this compound. This reaction can induce a local pH change, which then triggers the release of a preloaded drug, such as insulin (B600854). mdpi.com Another innovative approach involves chitosan (B1678972) nanoparticles incorporating this compound. These nanoparticles have been shown to retard the percutaneous permeation of drugs like lidocaine. mdpi.com The gluconate ions on the nanoparticle surface are thought to chelate calcium in the skin, fortifying the skin's barrier and controlling drug release. mdpi.com
| Application | Mechanism/Role of this compound Derivative | Research Example |
| Precursor | Serves as a starting material for synthesizing other compounds. frontiersin.orgnih.gov | Synthesis of ascorbic acid and tartaric acid. frontiersin.orgnih.gov |
| Drug Delivery | Enhances stability and bioavailability of APIs. ijfans.org | Used in various pharmaceutical formulations to improve effectiveness. ijfans.org |
| Drug Delivery | GOx-based systems produce this compound from glucose, causing a pH drop that triggers drug release. mdpi.com | Glucose-responsive insulin delivery for diabetes treatment. mdpi.com |
| Drug Delivery | Gluconate-containing chitosan nanoparticles retard drug permeation through the skin. mdpi.com | Lidocaine-loaded nanoparticles for controlled topical delivery. mdpi.com |
Modulation of Cellular Processes
Research into Novel this compound-based Materials
Research into new materials derived from this compound is an active field, focusing on creating biodegradable and functional polymers for biomedical and other applications. D-gluconic acid is considered an interesting comonomer for producing functionalized polyesters. nih.govresearchgate.net
One significant area of research is the synthesis of novel degradable polyesters by combining D-gluconic acid with lactic acid and glycolic acid. nih.gov This work has led to the creation of new 1,4-dioxane-2,5-diones with protected hydroxyl groups derived from this compound. researchgate.net The polymerization of these cyclic dilactones results in degradable polyesters that have higher glass transition temperatures than conventional poly(lactic acid-co-glycolic acid) polymers, which could be advantageous for certain biomedical and pharmaceutical applications like controlled drug delivery. nih.govresearchgate.net
The versatility of this compound as a building block is also being explored for the production of various biocompatible and biodegradable polymers. researchgate.net Its potential as a co-monomer opens up possibilities for tuning the properties of existing bioplastics. Furthermore, research has investigated its use in creating bio-based additives for different industries, highlighting its role in "green chemistry". nih.govcdnsciencepub.com Techno-economic analyses are being conducted to assess the viability of producing this compound and its derivatives from waste materials, which could provide a sustainable source for these novel materials. osti.gov
| Novel Material | Monomers/Components | Key Finding/Potential Application |
| Degradable Polyesters | D-gluconic acid, Lactic acid, Glycolic acid. nih.gov | Resulting polymers have higher glass transition temperatures; suitable for controlled drug delivery. nih.govresearchgate.net |
| Biocompatible Polymers | D-gluconic acid as a comonomer. researchgate.net | Potential to produce a variety of biocompatible and biodegradable materials for medical use. researchgate.net |
| Cellulosic Sugar Acid Admixtures | This compound, Xylonic acid. cdnsciencepub.com | Acts as a retarder in cement without compromising strength, demonstrating its utility in construction materials. cdnsciencepub.com |
Analytical Methodologies for Gluconic Acid Quantification and Characterization
Chromatographic Techniques for Gluconic Acid and its Derivatives
Chromatography, a powerful separation science, is a cornerstone for the analysis of this compound and its related compounds, such as its lactone forms (δ-gluconolactone and γ-gluconolactone). core.ac.uk This family of techniques allows for the separation of this compound from complex matrices like wine, fruit juices, and fermentation broths. core.ac.ukcalstate.edu
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile organic acids like this compound. calstate.edu The versatility of HPLC lies in the variety of columns and detectors that can be tailored for specific analytical challenges. The primary goal in HPLC analysis of this compound is to achieve a clear separation from other organic acids and interfering compounds present in the sample. calstate.edu Techniques such as reversed-phase, ion-pair, and ion-exchange chromatography are commonly utilized to achieve this separation. calstate.edu
A significant challenge in the HPLC analysis of this compound is its equilibrium with its δ- and γ-lactone forms in aqueous solutions. core.ac.uk Analytical methods must account for all three forms to determine the total this compound content accurately.
Pulsed Amperometric Detection (PAD) coupled with HPLC offers a highly sensitive and selective method for the quantification of this compound, particularly in complex samples like wine. core.ac.ukresearchgate.net This technique is especially advantageous as it often requires minimal sample preparation. core.ac.uk In a typical HPLC-PAD setup for this compound analysis, an anion exchange column is used with a sodium hydroxide (B78521) solution as the mobile phase under isocratic conditions. core.ac.uk
PAD is selective for compounds with oxidizable functional groups, such as the hydroxyl groups in this compound. ag.gov The detector utilizes a gold electrode where a repeating sequence of potentials is applied to detect the analyte, clean the electrode surface, and then re-stabilize it for the next measurement. core.ac.uk This pulsed sequence ensures a consistently active and clean electrode surface, leading to reproducible and sensitive measurements. core.ac.uk
Research has demonstrated the effectiveness of HPLC-PAD for determining the total this compound content in wine. core.ac.uk The method exhibits good linearity over a relevant concentration range and a low limit of quantification. core.ac.ukresearchgate.net For instance, one study reported a linearity up to 500 mg·l-1 with a limit of quantification of 2.0 mg·l-1. core.ac.uk The precision of the method is also high, with a relative standard deviation (RSD%) typically below 2.5% for concentrations found in natural wines. core.ac.ukresearchgate.net
A column-switching technique in ion chromatography with PAD has been developed for the simultaneous determination of glucose, D-gluconic acid, and its keto derivatives, 2-keto-D-gluconic acid and 5-keto-D-gluconic acid. nih.gov This method allows for the rapid analysis of these compounds, which is particularly useful in monitoring fermentation processes. nih.gov
Table 1: Performance Characteristics of an HPLC-PAD Method for this compound in Wine
| Parameter | Value |
|---|---|
| Linearity | Up to 500 mg·l⁻¹ |
| Limit of Quantification (LOQ) | 2.0 mg·l⁻¹ |
| Precision (RSD%) | < 2.5% |
| Analysis Time | ~30 minutes |
This table summarizes the performance of a specific HPLC-PAD method as reported in the literature. core.ac.uk
Refractive Index (RI) and Ultraviolet (UV) detectors are also employed in the HPLC analysis of this compound, though they present certain limitations. core.ac.ukrsc.org RI detection is a universal, non-selective method that measures the change in the refractive index of the eluent as the analyte passes through the detector cell. ag.gov While it can detect this compound, its lack of selectivity makes it susceptible to interference from other compounds in the sample matrix, and it is not suitable for gradient elution. ag.gov
UV detection is more selective but can be challenging for this compound, which has poor UV absorption characteristics. ub.edu Analysis is typically performed at a low wavelength, such as 210 nm, which can also lead to interference from other compounds that absorb at this wavelength. ag.govrsc.org
In some cases, a combination of RI and UV detectors is used. For example, in the analysis of glucose and this compound, where the two compounds may not be fully separated chromatographically, their different responses to the two detectors can be used for quantification. rsc.orgresearchgate.net this compound can be detected by both UV and RI detectors, whereas glucose is only detected by the RI detector. rsc.orgresearchgate.net By subtracting the signal from the UV detector (corresponding to this compound) from the combined signal of the RI detector, the concentration of glucose can be determined. rsc.orgresearchgate.net
The standard HPLC method for analyzing wine acids often involves a polystyrene-divinylbenzene cation exchange resin column with an acidic mobile phase, followed by UV and/or RI detection. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is a powerful and highly specific technique for the analysis of this compound. mdpi.comnih.gov LC-MS combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing both retention time and mass-to-charge ratio information for compound identification and quantification. mdpi.comjfda-online.com
This method has been successfully applied to determine organic acids, including this compound, in complex matrices like peach fruit and the traditional Cuban beverage "Pru". nih.govjfda-online.com A key advantage of LC-MS is its high sensitivity and the ability to perform tandem mass spectrometry (MS/MS) for structural confirmation. mdpi.comjfda-online.com In MS/MS, a specific ion of the target analyte is selected and fragmented, and the resulting fragment ions create a characteristic pattern that serves as a structural fingerprint. jfda-online.com
For this compound analysis in the negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 195 is often observed. mdpi.comjfda-online.com Subsequent fragmentation of this ion can produce characteristic fragment ions at m/z 177, 159, and 129. jfda-online.com In the positive ion mode, an adduct with potassium [M+K]⁺ at m/z 235 may be detected. mdpi.com
LC-MS methods can be optimized for rapid and direct analysis, sometimes requiring only simple dilution and filtration of the sample. nih.gov However, matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, must be considered and can be compensated for using methods like standard addition. nih.gov
Gas Chromatography (GC) is another established technique for the analysis of this compound. srce.hrcabidigitallibrary.org However, because this compound is non-volatile, it must first be converted into a volatile derivative before it can be analyzed by GC. srce.hrcabidigitallibrary.org A common derivatization procedure involves silylating the this compound and its lactone forms to create trimethylsilyl (B98337) (TMS) derivatives. srce.hrresearchgate.netnih.gov
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and quantification. cabidigitallibrary.org GC-MS provides high specificity, and the mass spectra of the derivatives can be used for definitive identification. cabidigitallibrary.orgnih.gov
While GC offers high resolution, the need for derivatization adds an extra step to the sample preparation process, which can be time-consuming and a potential source of error. google.com Despite this, GC-MS methods have been successfully developed for the determination of glucuronic acid and its lactone in beverages, demonstrating good precision and low limits of detection. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) with Various Detectors
Refractive Index (RI) and UV Detection
Spectroscopic and Electrochemical Methods
In addition to chromatographic techniques, a variety of spectroscopic and electrochemical methods are utilized for the quantification and characterization of this compound. ub.edujcsp.org.pkresearchgate.net
Spectroscopic methods, such as enzymatic assays that result in a color change measured by a spectrophotometer, are widely used. srce.hroiv.intr-biopharm.com A common enzymatic method involves the phosphorylation of D-gluconic acid to D-gluconate-6-phosphate by ATP in the presence of gluconate kinase. srce.hroiv.int This product is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase in the presence of NADP+, leading to the formation of NADPH. srce.hroiv.int The amount of NADPH produced is stoichiometrically related to the initial amount of D-gluconic acid and can be measured by the increase in absorbance at 340 nm. oiv.int These enzymatic kits are commercially available and can be adapted for use in auto-analyzers for high-throughput analysis. oiv.int
Another spectrophotometric method involves the reduction of a colored dye, such as indigo (B80030) carmine, by an iron(II)-gluconic acid complex under alkaline conditions. jcsp.org.pk The decrease in the absorbance of the dye is proportional to the concentration of this compound. jcsp.org.pk This colorimetric assay offers a rapid and low-cost alternative for this compound detection. jcsp.org.pk
Electrochemical methods, particularly biosensors, offer a highly sensitive and selective approach for this compound determination. researchgate.netnih.gov Amperometric biosensors can be constructed by immobilizing enzymes like gluconate dehydrogenase or a combination of gluconate kinase and 6-phospho-D-gluconate dehydrogenase onto an electrode surface. researchgate.netnih.gov In the presence of this compound, the enzymes catalyze a reaction that produces an electrochemically active species, such as NADH or a mediator, which is then detected at the electrode. researchgate.net These biosensors can be designed for use in flow-injection systems and have been successfully applied to the analysis of this compound in wine and must. nih.gov They offer the potential for on-site and real-time monitoring. researchgate.net
Table 2: Comparison of Analytical Methodologies for this compound
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HPLC-PAD | Anion exchange chromatography with electrochemical detection. core.ac.uk | High sensitivity and selectivity, minimal sample preparation. core.ac.ukag.gov | Requires specialized detector. core.ac.uk |
| HPLC-RI/UV | Separation followed by detection based on refractive index or UV absorbance. core.ac.ukub.edu | Widely available detectors. core.ac.uk | Lower selectivity and sensitivity, potential for interference. ag.govub.edu |
| LC-MS | HPLC separation coupled with mass spectrometric detection. mdpi.com | High specificity and sensitivity, structural confirmation possible. mdpi.comnih.gov | High instrument cost, potential for matrix effects. nih.gov |
| GC-MS | Gas chromatography of volatile derivatives with mass spectrometric detection. srce.hrcabidigitallibrary.org | High resolution and specificity. cabidigitallibrary.org | Requires a derivatization step. google.com |
| Enzymatic-Spectrophotometry | Enzyme-catalyzed reaction leading to a change in absorbance. srce.hroiv.int | High specificity, commercially available kits. oiv.int | Can be time-consuming for single analyses. ub.edu |
| Electrochemical Biosensors | Enzyme-catalyzed reaction producing an electrical signal. researchgate.net | High sensitivity and selectivity, potential for real-time analysis. researchgate.netnih.gov | Enzyme stability can be a concern. |
Amperometric and Voltammetric Biosensors for this compound Detection
Enzyme-based Biosensors (e.g., Gluconate Kinase, Glucose Dehydrogenase)
Enzymatic Assays for Specific this compound Quantification
Enzymatic assays provide a highly specific and sensitive method for the quantification of D-gluconic acid. These methods rely on the catalytic activity of specific enzymes that react with this compound or its derivatives.
Commercially available assay kits offer a convenient and standardized method for the determination of D-gluconic acid and its lactone form, D-glucono-δ-lactone. youtube.comepraise.com.tw These kits are widely used in the food and beverage industry for quality control.
The principle of these assays is based on a series of enzymatic reactions that ultimately lead to the formation of a product that can be measured spectrophotometrically. youtube.comygeia.cl In a typical assay, D-gluconic acid is first phosphorylated to D-gluconate-6-phosphate by the enzyme gluconate kinase in the presence of adenosine-5'-triphosphate (B57859) (ATP). ygeia.cl The D-gluconate-6-phosphate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) with the concomitant reduction of nicotinamide-adenine dinucleotide phosphate (B84403) (NADP⁺) to NADPH. ygeia.cl
The amount of NADPH produced is directly proportional to the initial amount of D-gluconic acid in the sample. youtube.comygeia.cl The increase in NADPH is measured by monitoring the absorbance of the solution at 340 nm. youtube.comygeia.cl To measure D-glucono-δ-lactone, it is first hydrolyzed to D-gluconic acid, typically by adjusting the pH to an alkaline level. ygeia.cl
These assay kits are known for their specificity for the D-isomer of this compound and have been validated for use in various matrices, including wine, fruit juice, and dairy products. epraise.com.tw The performance characteristics, such as linearity, limit of detection, and limit of quantification, are well-defined for these kits. epraise.com.tw
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-mercaptopropionic acid |
| 6-phospho-D-gluconate dehydrogenase |
| Adenosine-5'-triphosphate |
| D-gluconate-6-phosphate |
| D-glucono-δ-lactone |
| D-gluconic acid |
| Gluconate dehydrogenase |
| Gluconate kinase |
| Glucose oxidase |
| Glucono-γ-lactone |
| NADPH |
| NADP⁺ |
Advancements in On-site and Real-time Monitoring Techniques
The demand for rapid, continuous, and on-site analysis of this compound in various industrial and clinical settings has driven significant innovation in monitoring technologies. Traditional laboratory-based methods, while accurate, often involve time-consuming sample preparation and analysis, creating a lag in process control and decision-making. Advancements in sensor technology, particularly electrochemical and optical biosensors, are paving the way for real-time monitoring that offers immediate feedback and greater efficiency in applications ranging from industrial fermentation to food quality control and biomedical diagnostics. marketresearch.comresearchgate.netencyclopedia.pub
A primary driver for these advancements is the industrial production of this compound through microbial fermentation, where maintaining optimal conditions is critical for maximizing yield and purity. frontiersin.orgnih.gov On-site sensors allow for the continuous tracking of key parameters such as pH, dissolved oxygen, and substrate concentration, which are directly linked to the rate of this compound synthesis by microorganisms like Aspergillus niger. frontiersin.orgnih.govresearchgate.net By providing real-time data, these systems enable automated feedback control to adjust process variables, such as nutrient feeding and aeration, thereby enhancing productivity and consistency. frontiersin.orgnih.gov
Electrochemical Biosensors
Electrochemical biosensors represent a major frontier in real-time this compound monitoring. These devices typically utilize enzymes that specifically react with this compound or its precursor, glucose, to generate a measurable electrical signal. researchgate.netmdpi.comencyclopedia.pub
Enzymatic Biosensors: A common approach involves the use of enzymes like gluconate kinase (GK) and 6-phospho-D-gluconate dehydrogenase (6PGDH). researchgate.netmdpi.com In this system, this compound is converted in a two-step enzymatic reaction that results in the production of NADPH, which can then be electrochemically oxidized at an electrode surface. The resulting current is proportional to the this compound concentration. Researchers have successfully co-immobilized these enzymes onto screen-printed carbon electrodes (SPCEs), creating portable and cost-effective sensors. researchgate.netmdpi.com Modifications to the electrode surface, for instance with conductive polymers like polyaniline (PANI), can enhance sensitivity and lower the detection potential, which helps to reduce interference from other electroactive species in the sample matrix. mdpi.com
Non-Enzymatic Sensors: While most direct this compound sensors are enzymatic, significant research in non-enzymatic sensors for glucose provides a parallel path for advancement. encyclopedia.pubrsc.org These sensors often use nanomaterials, such as metallic nanoparticles (e.g., gold, copper) or carbon-based materials (e.g., graphene, carbon nanotubes), as electrocatalysts for the direct oxidation of glucose to this compound. encyclopedia.pubrsc.orgrsc.org The technology holds promise for direct this compound detection by adapting the catalytic materials and operational parameters. The key advantages of non-enzymatic sensors are their enhanced stability, lower cost, and elimination of the inherent instability of enzymes, which can be affected by temperature, pH, and humidity. encyclopedia.pubrsc.org
The table below summarizes the performance of various electrochemical biosensors developed for this compound detection.
| Sensor Type | Electrode Modification | Linear Range | Limit of Detection (LOD) | Application/Matrix | Reference |
| Amperometric Bienzymatic | GK and 6PGDH on SPCE | 7.46 - 71.43 μM | 7.46 μM | Wine | researchgate.net |
| Amperometric Bienzymatic | GK and 6PGDH on PANI-PAAMPSA modified SPCE | 0.005 - 0.1 mM | 5 μM | Grape Must | mdpi.com |
| Amperometric Bienzymatic | Gluconate Dehydrogenase on Pt/Ag/AgCl | 4 - 620 μM | 2.6 μM | Musts and Wines | researchgate.net |
| Non-Enzymatic (Glucose Sensor) | Gold Nanowire Array | 0 - 800 μM (for glucose) | 30 μM (for glucose) | General | mdpi.com |
| Non-Enzymatic (Glucose Sensor) | Ni/Au on Au Nanocone Array | 0.5 μM - 5 mM (for glucose) | Not Specified | Human Serum | rsc.org |
Other Advanced Monitoring Systems
Beyond electrochemical methods, other technologies are being explored for real-time this compound analysis.
Quartz Crystal Microbalance (QCM) Sensors: QCM is a mass-sensitive piezoelectric technology that can be adapted for real-time monitoring. In one application, a QCM crystal was coated with electrospun nanofibers of poly(DL-lactide-co-glycolide) (PLGA) and fullerene-C60. researchgate.net Glucose oxidase (GOx) was immobilized on this surface. The enzymatic reaction of glucose to form this compound leads to a change in the mass and viscoelastic properties at the crystal surface, causing a measurable shift in its resonance frequency. researchgate.net This technique allows for the continuous, real-time tracking of the reaction progress. researchgate.net
Wearable and Minimally Invasive Sensors: The field of biomedical monitoring has seen the development of wearable sensors for real-time analysis of metabolites in bodily fluids like sweat or interstitial fluid (ISF). researchgate.net Many of these sensors detect glucose by its enzymatic oxidation to this compound and hydrogen peroxide. researchgate.netfrontiersin.org For example, a wearable tattoo-based sensor can simultaneously measure glucose in ISF and alcohol in sweat. researchgate.net The glucose sensing component relies on the oxidation of glucose to this compound via the GOx enzyme, with the resulting hydrogen peroxide being detected amperometrically. researchgate.net These advancements highlight the potential for developing similar wearable sensors for direct this compound monitoring in clinical or occupational health settings.
Optical Biosensors: Fluorescence-based sensors offer another avenue for real-time detection. These systems can be designed where the enzymatic conversion of glucose to this compound triggers a change in fluorescence intensity or lifetime. worldscientific.comnih.gov For instance, a sensor using a dual-peak long period grating (DPLPG) in an optical fiber has been developed for glucose measurement. mdpi.com The fiber surface is immobilized with glucose oxidase, and the conversion of glucose to this compound changes the local refractive index, which in turn shifts the resonance wavelength of the grating. mdpi.com This technology demonstrates high sensitivity and could be adapted for various on-site monitoring applications. mdpi.com
The continuous development of these on-site and real-time monitoring techniques is crucial for optimizing industrial processes, ensuring food quality, and advancing clinical diagnostics. As these technologies become more robust, sensitive, and cost-effective, their integration into routine analytical workflows is expected to expand significantly. marketresearch.comencyclopedia.pub
Environmental and Sustainability Aspects of Gluconic Acid Production
Utilization of Waste Biomass and Agro-industrial Byproducts as Feedstocks
A significant stride in sustainable gluconic acid production is the use of waste biomass and agro-industrial byproducts as raw materials. researchgate.net This approach not only provides a cost-effective alternative to pure glucose but also addresses the environmental challenge of waste management. researchgate.net Various waste streams have been successfully investigated for this purpose, demonstrating the versatility of microbial fermentation.
Researchers have explored a wide range of feedstocks, including:
Fruit Wastes: Materials such as banana must, grape must, citrus peel, orange peel, pineapple peel, and apple processing wastes have been used for this compound production. mdpi.comresearchgate.netjddtonline.infoscispace.com
Agricultural Residues: Corn stover, sugarcane molasses, and potato waste have proven to be effective substrates. mdpi.comresearchgate.netnih.govniir.orgacs.orgwalshmedicalmedia.com
Industrial Byproducts: Cheese whey, a byproduct of the dairy industry with high biological oxygen demand, can be valorized through fermentation to produce this compound. researchgate.netnih.govnih.govhefjournal.org
Lignocellulosic and Paper Wastes: Waste office paper and other lignocellulosic biomass represent a renewable and abundant carbon source for this compound synthesis. acs.orgnii.ac.jpnih.gov
The bioconversion of these materials is typically carried out by microorganisms, most notably the fungus Aspergillus niger and the bacterium Gluconobacter oxydans, which can efficiently convert the sugars present in these wastes into this compound. foodsafety.institute For instance, studies have demonstrated high-yield production of this compound from the enzymatic hydrolysate of waste office paper using Aspergillus niger. nii.ac.jpnih.gov Similarly, Gluconobacter oxydans has been used to ferment the hydrolysates of potato pulp, achieving high concentrations of this compound. acs.org
Interactive Data Table: this compound Production from Various Waste Feedstocks
| Feedstock | Microorganism | This compound Yield/Concentration | Reference |
| Waste Office Paper | Aspergillus niger | 92% yield | nii.ac.jp |
| Sugarcane Molasses | Aspergillus niger ARNU-4 | 76.3 g/L | nih.gov |
| Cheese Whey Powder | Gluconobacter oxydans | ~290 g from 1 kg of powder | researchgate.net |
| Potato Pulp | Gluconobacter oxidans DSM 2003 | 81.4 g/L | acs.org |
| Grape Bagasse & Potato Waste | Komagataibacter xylinus | 26.41 g/L | mdpi.com |
| Corn Stover | Aspergillus niger SIIM M276 | 76.67 g/L | ecust.edu.cn |
| Banana Must | Irradiated A. niger | 61.28 g/L | researchgate.net |
| Grape Must | Irradiated A. niger | 54.25 g/L | researchgate.net |
This strategy of waste valorization contributes significantly to a circular economy by transforming low-value or polluting materials into a valuable chemical product. niir.org
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly incorporating the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net
Key green chemistry approaches in this compound production include:
Biocatalysis: The use of enzymes, such as glucose oxidase and catalase, or whole microbial cells (Aspergillus niger, Gluconobacter oxydans) for fermentation is a cornerstone of green this compound production. frontiersin.org This biological approach operates under mild conditions (ambient temperature and pressure), avoids harsh chemicals, and offers high specificity, leading to fewer byproducts compared to conventional chemical oxidation methods. nih.govfrontiersin.org
Use of Renewable Feedstocks: As detailed in the previous section, utilizing biomass and agro-industrial waste as raw materials is a primary principle of green chemistry, reducing reliance on fossil fuels and promoting a bio-based economy. anr.frrsc.org
Benign Solvents: Research has explored the use of greener reaction media. For example, aqueous solutions of this compound itself have been used as a recyclable, biodegradable, and cost-effective solvent for certain organic syntheses, showcasing its potential as a bio-based green solvent. researchgate.netacgpubs.org
Energy Efficiency: Innovations like photocatalysis, which uses solar energy, are being explored to drive the oxidation of glucose to this compound, offering a sustainable and energy-efficient alternative. nih.gov Additionally, electrochemical methods are being developed to reduce the environmental footprint and increase energy efficiency. anr.fr
Waste Prevention: Catalytic routes are being designed to maximize the conversion of glucose to this compound, achieving near-quantitative yields and minimizing waste generation. biofueljournal.com For instance, a Pt-Zn intermetallic nanoparticle-supported biochar catalyst has achieved a 99.9% yield of this compound from glucose under ambient, base-free conditions. biofueljournal.com
These green chemistry strategies not only make the production process more environmentally friendly but also can enhance economic viability by reducing energy consumption and waste treatment costs. anr.fr
Environmental Impact Assessment of Production Processes
Assessing the environmental impact of this compound production is crucial for ensuring its sustainability. This involves evaluating factors such as waste generation, resource consumption, and the ecological fate of the product.
Traditional chemical synthesis and even some fermentation processes can generate significant waste streams. frontiersin.org However, modern biotechnological routes offer several avenues for minimizing waste:
Valorization of Byproducts: In processes like the fermentation of cheese whey, not only is the primary waste (whey) utilized, but the process can be designed for the co-production of other valuable compounds like ethanol, further reducing the final waste output. researchgate.net
High-Yield Processes: The development of highly efficient microbial strains and optimized fermentation conditions leads to a higher conversion of substrate to product, leaving less unutilized raw material in the waste stream. ecust.edu.cn For example, a process using Aspergillus niger on pretreated corn stover was designed to achieve zero wastewater discharge from the pretreatment stage through to fermentation. ecust.edu.cn
Membrane-Integrated Systems: Advanced purification techniques, such as microfiltration and ultrafiltration, can be integrated with fermenters. nih.gov These systems allow for the recycling of microbial cells and enzymes back into the reactor, reducing waste and improving process efficiency. nih.gov
Life Cycle Assessment (LCA): Studies conducting LCAs have shown that producing this compound from waste materials like non-recyclable paper can have a lower environmental impact compared to using other agricultural residues such as corn stover. acs.orgosti.govresearchgate.net
These strategies contribute to a more sustainable production model by minimizing the environmental burden associated with waste.
An essential aspect of any widely used chemical is its environmental fate and impact after use.
Biodegradability: this compound is readily biodegradable. nexchem.co.ukoecd.org Modeling studies and experimental data indicate that it biodegrades rapidly in the environment, with an estimated timeframe of hours to days in water sources. epa.gov This rapid breakdown prevents long-term accumulation in ecosystems.
Ecotoxicity: this compound and its salts are considered to have low toxicity to aquatic and terrestrial organisms. nexchem.co.ukepa.gov
Aquatic Life: It is not considered toxic to fish, algae, or aquatic invertebrates at typical environmental concentrations. nexchem.co.ukepa.gov For instance, studies on sodium gluconate showed an EC0 (the concentration at which no effect is observed) of over 5000 mg/l for the bacterium Pseudomonas putida. oecd.org
Bioaccumulation: Due to its high water solubility and low octanol-water partition coefficient, this compound has a low potential for bioaccumulation in organisms. oecd.orgredox.com
This favorable environmental profile, characterized by ready biodegradability and low ecotoxicity, makes this compound a more environmentally benign option compared to many other organic acids and chelating agents. nexchem.co.ukoecd.org
Future Research Directions and Emerging Paradigms
Integration of Systems Biology and Synthetic Biology for Novel Bioproduction
The convergence of systems biology and synthetic biology presents a powerful paradigm for enhancing gluconic acid bioproduction. Systems biology allows for a holistic understanding of the metabolic and regulatory networks within producer microorganisms, while synthetic biology provides the tools to engineer these systems for improved performance.
Recent research has demonstrated the potential of these integrated approaches. For instance, metabolic engineering of Komagataeibacter xylinus has been shown to improve bacterial cellulose (B213188) production by enhancing the glycolysis pathway, which in turn reduces the formation of this compound as a byproduct. acs.org This highlights the intricate metabolic trade-offs that can be rationally manipulated. Further work in Gluconobacter oxydans has shown that over-expression of the membrane-bound glucose dehydrogenase (mGDH) gene, a key enzyme in this compound synthesis, can significantly increase the production of organic acids. biorxiv.org
Synthetic biology tools, such as the development of genetic circuits, offer the potential to create microbial strains with entirely new functionalities not found in nature. scielo.org.mx These engineered microbes could be programmed for optimized production of this compound and its derivatives. By combining insights from systems-level models with the precision of synthetic biology, researchers can design and construct microbial cell factories with enhanced substrate utilization, increased product yields, and reduced byproduct formation. researchgate.netnih.gov This integrated approach is crucial for developing novel and economically viable bioproduction platforms for this compound. nih.gov
Development of Advanced Bioreactor Technologies and Continuous Processes
Innovations in bioreactor design and the implementation of continuous processing are critical for intensifying this compound production and improving process economics. Advanced bioreactor technologies aim to enhance mass transfer, particularly oxygen supply, which is often a limiting factor in aerobic fermentations.
Recent studies have explored various bioreactor configurations to boost productivity. For example, airlift bioreactors have been modeled to predict and optimize this compound production by Aspergillus niger, considering hydrodynamic and mass transfer parameters. researchgate.net Furthermore, the use of immobilized cell systems, where microbial cells are attached to a support matrix, has been shown to enable continuous production for extended periods. srce.hr One study reported the continuous production of free this compound for at least six months using immobilized Gluconobacter oxydans cells in a tubular bioreactor. srce.hr
Continuous fermentation processes offer significant advantages over traditional batch methods, including higher productivity and more consistent product quality. Researchers have successfully implemented continuous cultivation of Aureobasidium pullulans in a cascade of two bioreactors, achieving very high this compound concentrations of 272–308 g/l. researchgate.netnih.gov Another approach involves coupling a fermenter with a membrane filtration unit, such as an electrodialysis unit with a hollow fiber bioreactor, to continuously separate this compound from the fermentation broth. frontiersin.orgnih.gov These advancements in bioreactor technology and continuous processing are paving the way for more efficient and scalable industrial production of this compound. researchgate.netbioline.org.br
Exploration of New Microbial Strains and Consortia for Enhanced Production
The search for novel microbial strains and the design of synthetic microbial consortia are promising avenues for enhancing the efficiency and robustness of this compound production. While Aspergillus niger and Gluconobacter oxydans are the most commonly used microorganisms, there is a vast diversity of other fungi and bacteria with potential for industrial application. frontiersin.orgnih.gov
Researchers are actively isolating and characterizing new strains from various environments. For instance, a novel strain of Gluconobacter oxydans H32, isolated from kombucha, has been proposed as a starter culture for sour ale craft beer production, highlighting the potential of unconventional sources for new biocatalysts. mdpi.com Studies on kombucha have also demonstrated that optimizing the microbial consortium of Komagataeibacter species and Dekkera yeast can significantly enhance this compound content. nih.govcolab.wsresearchgate.net
The use of microbial consortia, where different microbial species work synergistically, can offer advantages over monocultures. For example, in kombucha fermentation, the interaction between yeast and bacteria leads to the production of this compound. nih.govcolab.wsresearchgate.net Reconstructing simplified microbial consortia has been shown to modulate the sensory qualities of kombucha, which is partly influenced by the this compound concentration. mdpi.comresearchgate.net By exploring natural microbial diversity and engineering synthetic consortia, it is possible to develop more resilient and productive fermentation systems for this compound.
Expanding the Scope of this compound Derivatives and Their Applications
While this compound itself has a wide range of applications, there is growing interest in developing and utilizing its derivatives, which often possess unique properties. These derivatives are finding applications in diverse sectors including food, pharmaceuticals, and construction. frontiersin.orgramauniversity.ac.in
The primary derivatives of this compound are its salts, such as sodium gluconate and calcium gluconate, which are widely used as chelating agents and mineral supplements, respectively. srce.hrramauniversity.ac.in Research is also focused on the conversion of this compound into other value-added chemicals. For example, it can be oxidized to produce keto-gluconic acids, glucuronic acid, and glucaric acid, which serve as precursors for various short-chain organic acids like tartaric acid and xylonic acid. frontiersin.org
The development of new derivatives and their applications is an active area of research. This compound and its derivatives are being explored for their potential in inhibiting tumor growth and as raw materials for the synthesis of biodegradable polymers. frontiersin.orgresearchgate.net The expansion of the product portfolio derived from this compound will not only create new market opportunities but also contribute to the development of a more sustainable bio-based economy.
Innovations in Downstream Processing and Purification for Cost-effectiveness
Traditional purification methods often involve multiple steps such as centrifugation, carbon adsorption, evaporation, crystallization, and ion-exchange. researchgate.net These processes can be energy-intensive and generate waste. To address these challenges, researchers are exploring more integrated and efficient separation technologies.
Membrane-based separation techniques, in particular, show great promise for cost-effective purification. The integration of membrane modules, such as those for micro- and nanofiltration, directly with the fermenter can streamline the purification process. nih.govfrontiersin.orgresearchgate.net For example, coupling an electrodialysis unit with a bioreactor allows for the continuous removal and concentration of this compound, which can improve fermentation efficiency by reducing product inhibition. frontiersin.orgnih.gov The development of such integrated and "green" downstream processing technologies is essential for reducing the environmental footprint and production costs of this compound. researchgate.net
Multi-omics Approaches to Elucidate Complex Metabolic Networks
The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of the complex metabolic networks involved in this compound production. nih.govfrontiersin.org These approaches provide a comprehensive, system-wide view of the microbial cell, enabling researchers to identify key genes, proteins, and metabolic pathways that influence production efficiency.
Multi-omics studies have been instrumental in revealing the mechanisms of microbial responses to different environmental conditions. For example, a multi-omics analysis of phosphate-solubilizing bacteria revealed the upregulation of genes involved in this compound synthesis under phosphate-deficient conditions, leading to increased production of gluconic and malic acids. nih.govfrontiersin.orgfrontiersin.org This highlights the role of this compound in nutrient acquisition for some microorganisms.
By integrating data from different omics layers, researchers can construct detailed metabolic models and identify targets for genetic engineering to improve this compound yields. nih.govfrontiersin.orgnih.govmdpi.com For instance, understanding the expression patterns of genes and the resulting metabolic fluxes can guide the rational design of strains with optimized pathways for this compound synthesis. nih.govfrontiersin.orgfrontiersin.org The continued application of multi-omics approaches will undoubtedly uncover new insights into the biology of this compound-producing microorganisms and pave the way for the development of superior production strains. mdpi.com
Predictive Modeling and Machine Learning in Process Optimization
Predictive modeling and machine learning are emerging as powerful tools for the optimization of this compound production processes. These computational approaches can analyze large datasets from fermentation experiments to identify complex relationships between process parameters and product yield, leading to more efficient and robust process control.
Mathematical models have long been used to describe the kinetics of this compound fermentation. researchgate.netchemicalpapers.comresearchgate.net For instance, models have been developed to predict the performance of this compound production in airlift bioreactors and to study the dynamics of continuous fermentation processes. researchgate.netresearchgate.net These models can be used to simulate different operating conditions and identify optimal strategies for maximizing productivity.
More recently, machine learning techniques, such as artificial neural networks (ANNs) and genetic programming, are being applied to develop data-driven models for bioprocess optimization. researchgate.netscispace.comnih.gov These models can capture non-linear relationships that are often difficult to describe with traditional kinetic models. For example, a grey wolf optimizer trained ANN has been used to model a this compound bioreactor for profit maximization. researchgate.net Similarly, genetic programming has been employed to develop models for optimizing glucose to this compound fermentation. scispace.comnih.gov The integration of machine learning with high-throughput experimentation and metabolomics is expected to further accelerate the optimization of this compound production, leading to improved yields and reduced costs. nrel.gov
Q & A
Q. Q1: What are the standard analytical methods for quantifying gluconic acid in microbial fermentation broths, and how do they differ in sensitivity and applicability?
Methodological Answer:
- HPLC with Refractive Index Detection : Widely used for this compound quantification due to its ability to separate and quantify organic acids in complex matrices. Requires calibration with pure standards and validation for matrix effects (e.g., interference from glucose or byproducts) .
- Enzymatic Assays : Employ glucose oxidase (GOD) to measure residual glucose, indirectly estimating this compound production. Limitations include oxygen dependency and interference from competing substrates .
- Collision-Induced Dissociation (CID) Mass Spectrometry : Provides structural confirmation of this compound polymers, particularly useful in metabolic studies of microbial isolates .
Q. Q2: How do researchers design experiments to optimize this compound production via Aspergillus niger fermentation?
Methodological Answer:
- Substrate Optimization : Vary glucose concentrations (e.g., 100–200 g/L) to identify substrate inhibition thresholds. Studies show maximal yields at ~150 g/L glucose, with higher concentrations reducing GOD activity .
- Oxygen Transfer Rates : Use stirred-tank bioreactors with controlled aeration (e.g., 1–2 vvm) to maintain dissolved oxygen >20% saturation, critical for GOD activity. Membrane bioreactors enhance oxygen diffusion but require cost-benefit analysis .
- pH Control : Maintain pH 5.5–6.5 using NaOH or CaCO₃ to stabilize enzyme activity and prevent lactone formation .
Advanced Research Questions
Q. Q3: How can contradictory kinetic data (e.g., Vmax and Km values) in this compound production studies be reconciled?
Methodological Answer:
- Source Analysis : Compare experimental conditions across studies. For example, Tomotani et al. reported GOD activity of 75.2 × 10⁻³ U/mL with Km = 29 mM for glucose, but variations arise from differences in microbial strains, reactor types (batch vs. continuous), and oxygen partial pressures (PO₂) .
- Multivariate Regression : Apply statistical models to isolate variables (e.g., PO₂, temperature) affecting enzyme kinetics. For instance, PO₂ < 0.2 atm significantly reduces Vmax in batch reactors .
- In Silico Modeling : Use tools like COMSOL to simulate mass transfer limitations in reactor designs, identifying bottlenecks in substrate-enzyme interactions .
Q. Q4: What methodologies address discrepancies in environmental hazard assessments of this compound?
Methodological Answer:
- Data Quality Assessment : Follow EPA protocols to exclude studies with inadequate controls (e.g., missing NOEC/LOEC values) or non-standard endpoints. For example, 2,163 references were excluded in EPA’s D-gluconic acid hazard screening due to off-topic endpoints or unreliable data .
- Read-Across Analysis : Use analog data (e.g., gluconate salts) to fill gaps in ecotoxicity databases, validated via QSAR models for structural similarity .
- Lifecycle Analysis (LCA) : Track this compound degradation pathways in aquatic systems using ISO 14040 frameworks, prioritizing metabolites with persistence >60 days .
Q. Q5: How can multi-reactor systems improve yield in glucaric acid production from this compound?
Methodological Answer:
- Two-Stage Reactor Design :
- In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate products, enabling dynamic adjustments to residence time and temperature .
Methodological Frameworks
Q. Q6: What frameworks guide hypothesis formulation in this compound research?
Methodological Answer:
- PICO Framework :
- FINER Criteria : Ensure hypotheses are Feasible (e.g., lab-scale validation), Novel (e.g., novel catalytic pathways), and Relevant (e.g., alignment with green chemistry goals) .
Data Interpretation Challenges
Q. Q7: How should researchers interpret conflicting data on this compound’s role in biocorrosion?
Methodological Answer:
- Controlled Replication : Repeat studies using standardized ASTM protocols (e.g., G31-21 for immersion testing) to isolate this compound’s effect from confounding variables (e.g., chloride ions) .
- Surface Analysis : Use SEM-EDS to map corrosion sites, distinguishing this compound-induced pitting from general oxidation .
Emerging Research Directions
Q. Q8: What advanced techniques are used to study this compound’s interaction with metal ions in industrial applications?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for gluconate-metal complexes (e.g., Ca²⁺, Fe³⁺), critical for applications in water treatment and concrete additives .
- Synchrotron XAS : Resolve coordination geometry of this compound chelates, informing design of non-toxic corrosion inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
